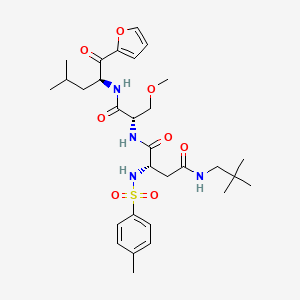
20S Proteasome-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20S Proteasome-IN-2: is a small molecule inhibitor specifically designed to target the 20S proteasome, a core component of the proteasome complex responsible for protein degradation in cells. The 20S proteasome plays a crucial role in maintaining cellular homeostasis by degrading misfolded, damaged, or unneeded proteins. Inhibition of the 20S proteasome can lead to the accumulation of these proteins, which can be beneficial in certain therapeutic contexts, such as cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 20S Proteasome-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The specific synthetic route and reaction conditions can vary, but typically involve:
Formation of Intermediates: The initial steps often include the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: The intermediates are then coupled using reagents like coupling agents or catalysts to form the final compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 20S Proteasome-IN-2 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Substitution reactions can occur, where one functional group is replaced by another, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: 20S Proteasome-IN-2 is used in chemical research to study the mechanisms of proteasome inhibition and to develop new inhibitors with improved efficacy and selectivity.
Biology: In biological research, the compound is employed to investigate the role of the 20S proteasome in cellular processes, including protein degradation, cell cycle regulation, and apoptosis.
Medicine: The compound has significant potential in medical research, particularly in the development of cancer therapies. By inhibiting the 20S proteasome, it can induce apoptosis in cancer cells, making it a promising candidate for anticancer drug development.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new proteasome inhibitors. It serves as a reference compound in drug discovery and development programs.
Mecanismo De Acción
Molecular Targets and Pathways: 20S Proteasome-IN-2 exerts its effects by binding to the active sites of the 20S proteasome, thereby inhibiting its proteolytic activity. This inhibition prevents the degradation of proteins, leading to the accumulation of misfolded and damaged proteins within the cell. The accumulation of these proteins can trigger cellular stress responses, including the unfolded protein response and apoptosis.
Pathways Involved:
Unfolded Protein Response: The accumulation of misfolded proteins activates the unfolded protein response, a cellular stress response aimed at restoring protein homeostasis.
Apoptosis: The inhibition of the 20S proteasome can lead to the activation of apoptotic pathways, resulting in programmed cell death.
Comparación Con Compuestos Similares
Bortezomib: A well-known proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.
Carfilzomib: Another proteasome inhibitor with a similar mechanism of action, used in the treatment of relapsed or refractory multiple myeloma.
Ixazomib: An oral proteasome inhibitor used in combination with other therapies for the treatment of multiple myeloma.
Uniqueness: 20S Proteasome-IN-2 is unique in its specific targeting of the 20S proteasome, whereas other inhibitors like Bortezomib and Carfilzomib target the 26S proteasome. This specificity can lead to different therapeutic outcomes and side effect profiles, making this compound a valuable tool in both research and therapeutic contexts.
Propiedades
Fórmula molecular |
C30H44N4O8S |
|---|---|
Peso molecular |
620.8 g/mol |
Nombre IUPAC |
(2S)-N'-(2,2-dimethylpropyl)-N-[(2S)-1-[[(2S)-1-(furan-2-yl)-4-methyl-1-oxopentan-2-yl]amino]-3-methoxy-1-oxopropan-2-yl]-2-[(4-methylphenyl)sulfonylamino]butanediamide |
InChI |
InChI=1S/C30H44N4O8S/c1-19(2)15-22(27(36)25-9-8-14-42-25)32-29(38)24(17-41-7)33-28(37)23(16-26(35)31-18-30(4,5)6)34-43(39,40)21-12-10-20(3)11-13-21/h8-14,19,22-24,34H,15-18H2,1-7H3,(H,31,35)(H,32,38)(H,33,37)/t22-,23-,24-/m0/s1 |
Clave InChI |
SRRHMJFNPOAJHK-HJOGWXRNSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)NCC(C)(C)C)C(=O)N[C@@H](COC)C(=O)N[C@@H](CC(C)C)C(=O)C2=CC=CO2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)NCC(C)(C)C)C(=O)NC(COC)C(=O)NC(CC(C)C)C(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















